2-amino-4-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
Description
2-Amino-4-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a 4H-chromene derivative synthesized via a three-component reaction involving cyclohexane-1,3-dione, 4-methoxybenzaldehyde, and malononitrile under microwave irradiation or conventional reflux . Its crystal structure (monoclinic, space group P2₁/c) reveals a fused bicyclic system: the cyclohexenone ring adopts a half-boat conformation, while the pyran ring forms a "V" shape. Intermolecular N–H⋯N and N–H⋯O hydrogen bonds create a corrugated 2D network, enhancing stability .
Properties
IUPAC Name |
2-amino-4-(4-methoxyphenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-21-11-7-5-10(6-8-11)15-12(9-18)17(19)22-14-4-2-3-13(20)16(14)15/h5-8,15H,2-4,19H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQZGQKZADZHJSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(=C(OC3=C2C(=O)CCC3)N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile typically involves multi-component reactions. One common method is the reaction of 4-methoxybenzaldehyde, malononitrile, and dimedone in the presence of a catalyst such as piperidine. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity of the product. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-amino-4-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used to introduce halogen atoms.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohol derivatives
Substitution: Halogenated derivatives
Scientific Research Applications
Based on the search results, here's what is known about the applications of compounds similar to "2-amino-4-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile":
- Antitumor Activity :
- A related compound, 2-amino-4-(2,3-dichlorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile, was synthesized and studied for its anti-proliferative effects against several cancer cell lines .
- These cell lines included mammary gland breast cancer (MCF-7), human colon cancer (HCT-116), human prostate adenocarcinoma metastatic (PC-3), lung carcinoma (A549), and liver cancer (HepG-2) .
- The compound also demonstrated "promising inhibition efficacy" against EGFR and VEGFR-2 kinases compared to Sorafenib .
- The research also involved docking analysis into the EGFR and VEGFR-2 active sites to explain biological findings .
- Synthesis and Characterization :
- The synthesis of 2-amino-4-(2,3-dichlorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile involved reacting 4-methoxynaphthalen-1-ol with 2,3-dichlorobenzaldehyde and malononitrile in an ethanolic piperidine solution using microwave irradiation .
- The compound was characterized using spectral data and X-ray diffraction .
- EAAT1 Inhibitor :
Mechanism of Action
The mechanism of action of 2-amino-4-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Structural and Crystallographic Differences
Key Observations :
- Bulky groups like naphthalen-1-yl (UCPH-101) confer subtype selectivity (e.g., EAAT1 inhibition) .
- Conformational Flexibility: The half-boat conformation of the cyclohexenone ring is conserved across derivatives, suggesting structural stability. Pyran ring conformations (V-shape vs. sofa) may influence intermolecular interactions .
Pharmacological Activity
- Anticancer Activity :
- EAAT1 Inhibition: UCPH-101 exhibits nanomolar potency for EAAT1 inhibition, attributed to the naphthalen-1-yl group at position 7, which is absent in the target compound .
- Enzymatic Inhibition :
Solubility and Stability
- The target compound’s 2D hydrogen-bonded network may reduce solubility compared to derivatives with weaker intermolecular interactions (e.g., dimethylamino-substituted analog in ) .
- UCPH-101’s naphthalen-1-yl group improves membrane permeability, critical for central nervous system targeting .
Biological Activity
The compound 2-amino-4-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile (CAS No. 129354-36-5) is a member of the chromene family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C19H20N2O3
- Molecular Weight : 324.37 g/mol
- Structure : The compound features a chromene core with an amino group and a methoxyphenyl substituent, which are critical for its biological activity.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells.
Table 1: Anticancer Activity Data
The anticancer effects of this compound are attributed to several mechanisms:
- Induction of Apoptosis : The compound activates apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It causes cell cycle arrest at the G2/M phase, inhibiting cell division.
- Inhibition of Metastasis : Studies suggest it reduces the expression of matrix metalloproteinases (MMPs), which are involved in cancer metastasis.
Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of this compound against neurodegenerative diseases such as Alzheimer's disease. It has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with the breakdown of acetylcholine.
Table 2: Neuroprotective Activity Data
Antioxidant Properties
The compound also exhibits significant antioxidant activity, which may contribute to its protective effects against oxidative stress-related cellular damage.
Table 3: Antioxidant Activity Data
Case Study 1: Breast Cancer Treatment
A clinical study evaluated the efficacy of this compound in combination with conventional chemotherapy in patients with metastatic breast cancer. Results indicated a synergistic effect that enhanced tumor regression compared to chemotherapy alone.
Case Study 2: Alzheimer's Disease Model
In an animal model of Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation compared to control groups.
Q & A
Q. What are the common synthetic routes for 2-amino-4-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile?
Methodological Answer: The synthesis typically involves a multi-component reaction (MCR) starting with substituted aldehydes, malononitrile, and cyclic ketones (e.g., cyclohexane-1,3-dione). For example:
Condensation : 4-Methoxybenzaldehyde reacts with malononitrile in the presence of a base catalyst (e.g., piperidine) to form an intermediate.
Cyclization : The intermediate undergoes cyclization with a cyclic ketone under reflux conditions in ethanol or methanol .
Workup : The product is purified via recrystallization or column chromatography.
Key Conditions :
- Solvent: Ethanol, methanol, or water.
- Catalyst: Piperidine, KF-alumina, or organocatalysts.
- Temperature: 60–80°C under reflux.
Q. What spectroscopic and crystallographic techniques are used to characterize this compound?
Methodological Answer:
- X-ray Crystallography : Resolves the 3D structure, confirming bond lengths (e.g., C–C = 1.50–1.54 Å) and intermolecular hydrogen bonds (N–H⋯N, N–H⋯O) .
- IR Spectroscopy : Identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, C=O at ~1680 cm⁻¹).
- NMR :
Q. What are the key structural features derived from crystallographic analysis?
Methodological Answer:
- Crystal System : Triclinic (space group P1) or monoclinic (C2/c), with Z = 8 .
- Conformation : The fused cyclohexenone and pyran rings adopt a sofa conformation, with puckering parameters (Q, θ, φ) calculated using Cremer-Pople analysis .
- Hydrogen Bonding : Corrugated layers formed via N–H⋯N (2.89–3.05 Å) and N–H⋯O (2.95–3.10 Å) interactions stabilize the lattice .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ values)?
Methodological Answer: Contradictions may arise from assay variability (e.g., cell line differences, incubation times). To address this:
Standardize Assays : Use identical protocols (e.g., MTT assay for cytotoxicity, fixed incubation time of 48 hours).
Control Compounds : Include reference inhibitors (e.g., doxorubicin for anticancer studies).
Structural Analog Comparison : Compare activity across derivatives (e.g., substituents on the 4-methoxyphenyl group) to identify structure-activity relationships (SARs) .
Q. How do molecular conformations and hydrogen-bonding networks influence reactivity or stability?
Methodological Answer:
- Conformational Effects : The sofa conformation of the pyran ring increases steric accessibility of the nitrile group, enhancing electrophilic reactivity .
- Hydrogen Bonds : Strong N–H⋯O interactions (e.g., 2.95 Å) stabilize the enol tautomer, which is critical for keto-enol tautomerism studies. Computational modeling (DFT at B3LYP/6-31G*) can predict tautomeric preferences .
Q. What experimental designs are recommended to evaluate the compound’s stability under varying pH conditions?
Methodological Answer:
pH-Rate Profiling : Incubate the compound in buffers (pH 1–13) at 37°C.
Analytical Monitoring : Use HPLC (C18 column, UV detection at 254 nm) or ¹H NMR to track degradation products.
Kinetic Analysis : Calculate degradation rate constants (k) using first-order kinetics. For example, instability at pH < 3 may correlate with protonation of the amino group .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
